BI-135585
CAS No.: 1114561-85-1
Cat. No.: VC0521123
Molecular Formula: C28H32N2O4
Molecular Weight: 460.574
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1114561-85-1 |
---|---|
Molecular Formula | C28H32N2O4 |
Molecular Weight | 460.574 |
IUPAC Name | (6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one |
Standard InChI | InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1 |
Standard InChI Key | TXNPQZGSVXLGGP-MMTVBGGISA-N |
SMILES | CC(C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CCC(OC3=O)(CC(C)(C)O)C4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
BI-135585, with the IUPAC name (6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one, belongs to the oxazinanone class of compounds . The molecule contains multiple functional groups including a phenyl ring, a pyridinone moiety, and an oxazinan-2-one core structure that collectively contribute to its high specificity for the 11β-HSD1 enzyme .
BI-135585 was first created on December 15, 2009, with documented modifications as recent as March 1, 2025 . The compound is registered under CAS number 1114561-85-1 and has several other identifiers including UNII-DA4HT8614K .
Physical and Chemical Characteristics
Key physical and chemical properties of BI-135585 are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of BI-135585
Property | Value |
---|---|
Molecular Formula | C28H32N2O4 |
Molecular Weight | 460.6 g/mol |
CAS Number | 1114561-85-1 |
Physical State | Not specified in available data |
Solubility | Not specified in available data |
The compound's structure is characterized by its stereospecific configuration with (S)-stereochemistry at two crucial positions, which likely contributes to its high selectivity for the target enzyme .
Mechanism of Action
BI-135585 functions as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol . This enzyme plays a critical role in regulating local glucocorticoid concentrations in key metabolic tissues, particularly the liver and adipose tissue .
Binding Properties
The compound binds directly in the substrate binding pocket of the active site of 11β-HSD1, effectively blocking the enzyme's activity . This binding prevents the conversion of cortisone to cortisol, thereby reducing local glucocorticoid action in target tissues without affecting systemic cortisol levels . This local inhibition represents an important therapeutic advantage, as it allows for targeted reduction of cortisol in specific metabolic tissues while maintaining normal systemic stress responses.
Selectivity Profile
One of the most remarkable characteristics of BI-135585 is its exceptional selectivity, with greater than 1000-fold selectivity over other hydroxysteroid dehydrogenases . This high degree of selectivity is crucial for targeted therapeutic effects while minimizing potential off-target effects that could lead to adverse events . The development of BI-135585 overcame significant challenges in achieving both potency and selectivity, particularly regarding species selectivity, as many 11β-HSD1 inhibitors demonstrate primate-specific activity .
Pharmacological Profile
In Vitro Potency
BI-135585 demonstrates impressive in vitro potency across multiple experimental systems, as detailed in Table 2. These findings establish the compound as one of the most potent 11β-HSD1 inhibitors reported in the scientific literature.
Table 2: In Vitro Potency of BI-135585
Experimental System | IC50 Value |
---|---|
11β-HSD1 enzyme assay | 13 nM |
Human preadipocytes | 1 nM |
Human adipose tissue ex vivo | 11 nM |
Perirenal adipose tissue (cynomolgus monkey) | ~10 nM |
Abdominal subcutaneous adipose tissue (cynomolgus monkey) | ~100 nM |
The data reveals interesting tissue-specific variations in potency, particularly in the cynomolgus monkey tissues, where the compound appears approximately 10 times more potent in perirenal compared to subcutaneous adipose tissue . This tissue-specific variability may have important implications for the compound's therapeutic efficacy and target tissue engagement.
In Vivo Studies
In vivo evaluation of BI-135585 in cynomolgus monkeys has confirmed its ability to achieve significant target engagement following oral administration . Oral dosing at 1-3 mg/kg resulted in dose-dependent inhibition of 11β-HSD1 activity in perirenal adipose tissue, with 67% and 90% inhibition observed at the respective doses . These findings validate the compound's ability to penetrate target tissues and exert its pharmacological effects in a living system, supporting its potential for clinical development.
Clinical Pharmacokinetics
Clinical studies have provided valuable insights into the pharmacokinetic properties of BI-135585, supporting its development as a once-daily oral medication for type 2 diabetes.
Absorption and Distribution
While detailed information on absorption parameters is limited in the available data, clinical studies have investigated the relative bioavailability of different formulations, including immediate release tablet formulations and oral solutions . After multiple doses ranging from 5-200 mg, exposure (area under the curve) increased dose-proportionally, indicating predictable and linear pharmacokinetics across the therapeutic dosing range .
Metabolism and Elimination
The most notable pharmacokinetic feature of BI-135585 is its extended half-life of 55-65 hours, which supports the potential for once-daily dosing . This long half-life ensures sustained target engagement while offering convenient dosing for patients, an important consideration for chronic conditions like type 2 diabetes that require long-term medication adherence.
Table 3: Pharmacokinetic Parameters of BI-135585 in Clinical Studies
Parameter | Value |
---|---|
Half-life | 55-65 hours |
Dose range studied | 5-200 mg |
Dose proportionality | Linear across 5-200 mg range |
Dosing frequency | Supports once-daily administration |
Clinical Pharmacodynamics
The pharmacodynamic effects of BI-135585 have been thoroughly investigated in clinical studies, with particular focus on its ability to inhibit 11β-HSD1 in liver and adipose tissue.
Biomarkers of Target Engagement
Liver 11β-HSD1 inhibition was assessed by measuring the urinary tetrahydrocortisol (THF)/tetrahydrocortisone (THE) ratio, a well-established biomarker of hepatic 11β-HSD1 activity . Administration of BI-135585 resulted in a decrease in this ratio, indicating effective enzyme inhibition in the liver . This finding confirms that the compound achieves its intended pharmacological effect in a key target tissue.
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